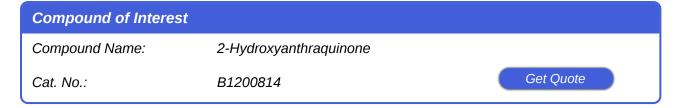


# **Application Notes and Protocols: Synthesis of 2- Hydroxyanthraquinone from Phthalic Anhydride**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **2-hydroxyanthraquinone**, a valuable intermediate in the manufacturing of dyes and pharmaceuticals, starting from phthalic anhydride. Two primary synthetic routes are presented: a Friedel-Crafts acylation pathway involving an anisole intermediate, and a classical approach through the sulfonation of anthraquinone.

# Route 1: Friedel-Crafts Acylation of Anisole followed by Cyclization and Demethylation

This modern approach offers a regioselective synthesis of **2-hydroxyanthraquinone**. The synthesis proceeds in three main steps:

- Friedel-Crafts Acylation: Phthalic anhydride undergoes a Friedel-Crafts acylation with anisole in the presence of a Lewis acid catalyst to produce 2-(4-methoxybenzoyl)benzoic acid.
- Cyclization: The resulting 2-(4-methoxybenzoyl)benzoic acid is cyclized using a strong acid to form 2-methoxyanthraquinone.
- Demethylation: The methoxy group of 2-methoxyanthraquinone is cleaved to yield the final product, **2-hydroxyanthraquinone**.

# **Experimental Protocols**



## Step 1: Synthesis of 2-(4-methoxybenzoyl)benzoic acid

#### Materials:

Phthalic anhydride: 14.8 g (0.1 mol)

Anisole: 10.8 g (0.1 mol)

Anhydrous aluminum chloride (AlCl₃): 29.3 g (0.22 mol)

Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>): 200 mL

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL).
- Cool the suspension to 0 °C in an ice bath.
- In a separate beaker, dissolve phthalic anhydride (14.8 g) and anisole (10.8 g) in dichloromethane (100 mL).
- Add the solution from the beaker to the dropping funnel and add it dropwise to the AlCl<sub>3</sub> suspension over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
- Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.



- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with 1 M HCl (100 mL), followed by saturated NaHCO₃ solution (100 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to yield crude 2-(4-methoxybenzoyl)benzoic acid.
- Recrystallize the crude product from ethanol/water to obtain pure 2-(4-methoxybenzoyl)benzoic acid.

## Step 2: Synthesis of 2-methoxyanthraquinone

- Materials:
  - 2-(4-methoxybenzoyl)benzoic acid: 25.6 g (0.1 mol)
  - Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>): 150 mL

## • Procedure:

- In a 250 mL beaker, carefully add 2-(4-methoxybenzoyl)benzoic acid (25.6 g) to concentrated sulfuric acid (150 mL) with stirring.
- Heat the mixture to 100 °C in an oil bath and maintain this temperature for 2 hours.
- Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.
- The precipitate of 2-methoxyanthraquinone is collected by vacuum filtration.
- Wash the solid with copious amounts of water until the filtrate is neutral.
- Dry the product in a vacuum oven at 60 °C.

### Step 3: Synthesis of 2-hydroxyanthraquinone



## Materials:

2-methoxyanthraquinone: 23.8 g (0.1 mol)

Anhydrous aluminum chloride (AlCl₃): 40 g (0.3 mol)

o Toluene: 200 mL

1 M Hydrochloric acid (HCl)

### Procedure:

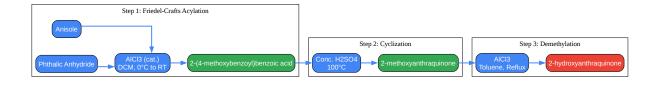
- In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methoxyanthraquinone (23.8 g) and anhydrous aluminum chloride (40 g) in toluene (200 mL).
- Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
- o Cool the reaction mixture to room temperature and slowly add 1 M HCl (200 mL).
- The precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to yield pure **2-hydroxyanthraquinone**.

# **Quantitative Data Summary**



| Step | Product                                      | Starting<br>Materials   | Molar<br>Ratio | Reaction<br>Time (h) | Temperat<br>ure (°C) | Yield (%) |
|------|--|---|----------------|----------------------|----------------------|-----------|
| 1    | 2-(4-<br>methoxybe<br>nzoyl)benz<br>oic acid | Phthalic<br>anhydride,<br>Anisole,<br>AICl <sub>3</sub>                         | 1:1:2.2        | 12                   | 0 to RT              | ~85       |
| 2    | 2-<br>methoxyan<br>thraquinon<br>e           | 2-(4-<br>methoxybe<br>nzoyl)benz<br>oic acid,<br>H <sub>2</sub> SO <sub>4</sub> | -              | 2                    | 100                  | ~95       |
| 3    | 2-<br>hydroxyant<br>hraquinone               | 2-<br>methoxyan<br>thraquinon<br>e, AICI <sub>3</sub>                           | 1:3            | 4                    | 110                  | ~90       |

# **Diagrams**



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Caption: Workflow for the synthesis of **2-hydroxyanthraquinone** via the Friedel-Crafts acylation route.



# Route 2: Sulfonation of Anthraquinone and Subsequent Alkali Fusion

This classical industrial method involves the initial synthesis of anthraquinone, followed by sulfonation at the 2-position and subsequent nucleophilic substitution with hydroxide.

- Anthraquinone Synthesis: Phthalic anhydride is reacted with benzene to form 2benzoylbenzoic acid, which is then cyclized to anthraquinone.
- Sulfonation: Anthraquinone is sulfonated using fuming sulfuric acid (oleum) to yield anthraquinone-2-sulfonic acid.
- Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is fused with sodium hydroxide at high temperatures to produce 2-hydroxyanthraquinone.

# **Experimental Protocols**

Step 1a: Synthesis of 2-benzoylbenzoic acid

- Materials:
  - Phthalic anhydride: 148 g (1.0 mol)
  - Benzene: 780 mL (8.8 mol)
  - Anhydrous aluminum chloride (AlCl<sub>3</sub>): 300 g (2.25 mol)
  - Concentrated hydrochloric acid (HCI)
  - 10% Sodium carbonate (Na₂CO₃) solution
- Procedure:
  - In a 2 L three-necked flask, suspend anhydrous AlCl₃ (300 g) in benzene (780 mL).
  - Add phthalic anhydride (148 g) portion-wise with stirring.
  - Heat the mixture under reflux for 3 hours. Hydrogen chloride gas will be evolved.



- Cool the reaction mixture and carefully pour it onto a mixture of 1 kg of ice and 200 mL of concentrated HCl.
- Steam distill the mixture to remove excess benzene.
- Filter the hot solution to remove insoluble impurities.
- Cool the filtrate to precipitate crude 2-benzoylbenzoic acid.
- Purify by dissolving the crude product in 10% Na<sub>2</sub>CO<sub>3</sub> solution, treating with activated charcoal, filtering, and re-precipitating with HCl.

## Step 1b: Synthesis of Anthraquinone

- Materials:
  - 2-benzoylbenzoic acid: 226 g (1.0 mol)
  - Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>): 1 L
- Procedure:
  - Dissolve 2-benzoylbenzoic acid (226 g) in concentrated H<sub>2</sub>SO<sub>4</sub> (1 L).
  - Heat the solution to 120-130 °C for 2 hours.
  - Cool the mixture and pour it carefully onto 5 L of ice water.
  - Filter the precipitated anthraquinone, wash thoroughly with water until neutral, and dry.

### Step 2: Synthesis of Sodium Anthraquinone-2-sulfonate

- Materials:
  - Anthraquinone: 208 g (1.0 mol)
  - 20% Oleum (fuming sulfuric acid): 400 mL
  - Sodium chloride (NaCl)



### Procedure:

- In a sulfonating pot, heat 20% oleum (400 mL) to 120 °C.
- Add anthraquinone (208 g) in portions over 1 hour, maintaining the temperature at 120-125 °C.
- After the addition is complete, continue heating at 125 °C for 4 hours.
- Cool the reaction mixture to 80 °C and carefully add it to 2 L of water.
- Boil the diluted solution and add sodium chloride until the product precipitates.
- Filter the hot solution to collect the sodium anthraquinone-2-sulfonate. Wash with a small amount of cold brine and dry.

## Step 3: Synthesis of **2-hydroxyanthraquinone**

### Materials:

- Sodium anthraquinone-2-sulfonate: 310 g (1.0 mol)
- Sodium hydroxide (NaOH): 600 g
- Potassium chlorate (KClO₃): 30 g
- o Water: 300 mL
- Dilute sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- In a high-temperature autoclave, prepare a melt of sodium hydroxide (600 g) and potassium chlorate (30 g) in water (300 mL).
- Heat the mixture to 200 °C.
- Add sodium anthraquinone-2-sulfonate (310 g) in small portions with vigorous stirring.



- After the addition, raise the temperature to 220-230 °C and maintain for 6 hours.
- o Cool the melt and dissolve it in 5 L of hot water.
- Acidify the solution with dilute sulfuric acid to precipitate the crude 2hydroxyanthraquinone.
- Filter the precipitate, wash with hot water, and recrystallize from ethanol.

**Quantitative Data Summary** 

| Step | Product                                     | Starting<br>Materials  | Molar<br>Ratio | Reaction<br>Time (h) | Temperat<br>ure (°C) | Yield (%) |
|------|---|--|----------------|----------------------|----------------------|-----------|
| 1a   | 2-<br>benzoylbe<br>nzoic acid               | Phthalic<br>anhydride,<br>Benzene,<br>AICl <sub>3</sub>          | 1:8.8:<br>2.25 | 3                    | Reflux               | ~90       |
| 1b   | Anthraquin<br>one                           | 2-<br>benzoylbe<br>nzoic acid,<br>H <sub>2</sub> SO <sub>4</sub> | -              | 2                    | 120-130              | ~95       |
| 2    | Sodium<br>anthraquin<br>one-2-<br>sulfonate | Anthraquin<br>one, 20%<br>Oleum                                  | -              | 4                    | 120-125              | ~80       |
| 3    | 2-<br>hydroxyant<br>hraquinone              | Sodium anthraquin one-2- sulfonate, NaOH                         | 1:15           | 6                    | 220-230              | ~75       |

# **Diagrams**





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Caption: Workflow for the synthesis of **2-hydroxyanthraquinone** via the sulfonation route.

• To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Hydroxyanthraquinone from Phthalic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200814#synthesis-of-2-hydroxyanthraquinone-from-phthalic-anhydride]

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